molecular formula C15H19NO3S B6973054 N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide

N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide

Cat. No.: B6973054
M. Wt: 293.4 g/mol
InChI Key: DFAPNVDCICJTFY-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a sulfonamide group

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-11-5-6-12(2)14(9-11)10-16(4)20(17,18)15-8-7-13(3)19-15/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAPNVDCICJTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN(C)S(=O)(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide typically involves the reaction of 2,5-dimethylphenylmethylamine with 5-dimethylfuran-2-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-amine.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The furan ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide
  • N-[(2,5-dimethylphenyl)methyl]-N-methyl-1,1-dioxothiolan-3-amine
  • 2,5-Dimethylphenyl methyl carbinol

Uniqueness

N-[(2,5-dimethylphenyl)methyl]-N,5-dimethylfuran-2-sulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which confer distinct chemical and biological properties

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